n-(2,2-Dimethylpropyl)acetamide
Description
Properties
CAS No. |
15501-39-0 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)acetamide |
InChI |
InChI=1S/C7H15NO/c1-6(9)8-5-7(2,3)4/h5H2,1-4H3,(H,8,9) |
InChI Key |
XUOSGOQBPBKQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A-740003: A P2X7 Receptor Antagonist
Structure: A-740003 ([N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]) shares the 2,2-dimethylpropylacetamide backbone but incorporates a quinolinyl-cyanoimino group and 3,4-dimethoxyphenyl moiety (Figure 1). Activity: As a selective P2X7 receptor antagonist, A-740003 demonstrates dose-dependent efficacy in reducing neuropathic pain in rodent models (ED₅₀ = 30–100 mg/kg) . Its potency is attributed to the extended hydrophobic substituents, which enhance receptor binding affinity compared to simpler acetamides. Key Differences: Unlike N-(2,2-dimethylpropyl)acetamide, A-740003’s complex structure enables high selectivity for P2X7 over other purinergic receptors (e.g., P2X1–P2X6), minimizing off-target effects .
N-(2-(2-Oxopropyl)Phenyl)Acetamide
Structure: This compound (C₁₁H₁₃NO₂) features a phenyl ring substituted with a 2-oxopropyl group, differing in aromaticity and polarity from the aliphatic neopentyl group in this compound.
2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
Structure: This compound combines a dichlorophenyl group with a thiazole ring, diverging significantly from this compound. Activity: It exhibits structural similarity to benzylpenicillin derivatives and demonstrates coordination capabilities as a ligand in metal complexes.
Pharmacological and Functional Comparisons
| Compound | Molecular Formula | Key Functional Groups | Biological Activity | Selectivity/Notes |
|---|---|---|---|---|
| This compound | Not explicitly given | Neopentyl group, acetamide | Limited data; potential CNS applications | Steric hindrance may reduce metabolism |
| A-740003 | C₂₅H₃₁N₇O₃ | Quinolinyl, cyanoimino, dimethoxy | P2X7 antagonist (ED₅₀ = 30–100 mg/kg) | Selective for P2X7 over other receptors |
| N-(2-(2-Oxopropyl)phenyl)acetamide | C₁₁H₁₃NO₂ | Phenyl, 2-oxopropyl | Unknown pharmacological activity | Higher polarity may limit BBB penetration |
| 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | Dichlorophenyl, thiazole | Antimicrobial/coordination ligand | Structural mimic of penicillin derivatives |
Structural and Electronic Considerations
- Electron-Donating Groups : A-740003’s dimethoxyphenyl moiety enhances electron density, improving interactions with the P2X7 receptor’s hydrophobic pockets .
- Polarity : Compounds like N-(2-(2-oxopropyl)phenyl)acetamide exhibit higher polarity (due to ketone groups), which may reduce blood-brain barrier penetration compared to more lipophilic analogs .
Preparation Methods
Reaction with Acetic Anhydride
In a typical procedure, neopentylamine is reacted with acetic anhydride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at temperatures between 0°C and 40°C. The reaction is often catalyzed by bases like pyridine or triethylamine to neutralize generated acid (e.g., acetic acid), shifting the equilibrium toward product formation. A representative protocol is as follows:
-
Step 1 : Dissolve neopentylamine (1.0 equiv) in anhydrous dichloromethane.
-
Step 2 : Add acetic anhydride (1.1 equiv) dropwise under nitrogen at 0°C.
-
Step 3 : Stir the mixture at room temperature for 12–24 hours.
-
Step 4 : Quench with water, extract with dichloromethane, and purify via crystallization or distillation.
Key Parameters :
Reaction with Acetyl Chloride
Acetyl chloride offers faster reaction kinetics due to its higher electrophilicity but requires stringent moisture control. The Schotten-Baumann modification is often employed:
-
Step 1 : Add acetyl chloride (1.05 equiv) to a cooled (0–5°C) solution of neopentylamine in aqueous sodium hydroxide.
-
Step 2 : Vigorously stir the biphasic mixture for 1–2 hours.
-
Step 3 : Isolate the product via filtration or extraction.
Advantages :
-
Rapid reaction completion (<2 hours).
-
High yields (80–90%) due to efficient byproduct (HCl) removal.
Phase-Transfer Catalyzed Synthesis
Steric hindrance from the neopentyl group can impede reaction rates in traditional acetylation. Phase-transfer catalysis (PTC) mitigates this by enhancing interfacial contact between reactants. A patent-derived method illustrates this approach:
Protocol with Quaternary Ammonium Salts
-
Step 1 : Combine neopentylamine (1.0 equiv), acetic anhydride (1.2 equiv), and tetrabutylammonium bromide (0.1 equiv) in a water/dichloromethane mixture.
-
Step 2 : Stir vigorously at 40°C for 8–12 hours.
-
Step 3 : Separate the organic layer, dry, and concentrate.
Outcomes :
-
Side Reactions : Minimal formation of diacetylated byproducts.
Alkali-Mediated Acetylation
The use of alkali bases (e.g., NaOH, K₂CO₃) enhances reaction efficiency by neutralizing acidic byproducts. A patent detailing analogous acetamide syntheses reports:
-
Step 1 : Suspend neopentylamine in aqueous NaOH (10% w/v).
-
Step 2 : Add acetic anhydride portionwise at 0–5°C.
-
Step 3 : Stir for 4–6 hours, extract, and crystallize.
Optimization Insights :
-
Temperature Control : Maintaining <10°C prevents hydrolysis of acetic anhydride.
-
Molar Ratios : A 10% excess of acetic anhydride ensures complete amine conversion.
Comparative Analysis of Methods
| Method | Catalyst/Base | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Direct (Ac₂O) | Pyridine | 25°C | 24 h | 75–85% | >95% |
| Schotten-Baumann | NaOH | 0–5°C | 2 h | 80–90% | 90–95% |
| Phase-Transfer Catalysis | TBAB | 40°C | 10 h | 88–92% | >98% |
| Alkali-Mediated | NaOH | 0–5°C | 6 h | 78–82% | 92–95% |
Notes :
-
TBAB : Tetrabutylammonium bromide.
-
Higher yields in PTC correlate with reduced steric hindrance effects.
Challenges and Mitigation Strategies
Steric Hindrance
The neopentyl group’s bulkiness slows nucleophilic attack. Solutions include:
Byproduct Formation
Diacetylation or over-hydrolysis can occur. Remedies:
-
Stoichiometric Control : Limit acetylating agent to 1.1–1.2 equiv.
-
Low-Temperature Quenching : Immediate workup after reaction completion.
Industrial-Scale Considerations
For kilogram-scale production, the phase-transfer method is preferred due to:
-
Solvent Recovery : Dichloromethane’s low boiling point simplifies distillation.
-
Catalyst Reusability : Quaternary ammonium salts can be recycled via aqueous extraction.
Emerging Techniques
Microwave-Assisted Synthesis
Preliminary studies suggest 30-minute reaction times at 80°C with 95% yield, though scalability remains unproven.
Q & A
Q. What are the established synthetic routes for N-(2,2-Dimethylpropyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves amide bond formation between acetic acid derivatives and 2,2-dimethylpropylamine. A common approach is coupling 2,2-dimethylpropylamine with acetyl chloride or activated acetic acid derivatives (e.g., NHS esters) under mild basic conditions (e.g., triethylamine in anhydrous dichloromethane). For example, refluxing equimolar amounts of the amine and acetyl chloride at 40–60°C for 4–6 hours yields the acetamide . Optimization may include adjusting stoichiometry, solvent polarity, or using coupling agents like EDCI/HOBt to improve yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : The -NMR spectrum will show a singlet for the two equivalent methyl groups (δ ~1.2 ppm) on the 2,2-dimethylpropyl chain and a triplet for the methylene group adjacent to the amide (δ ~3.3 ppm). The acetamide’s NH proton appears as a broad peak (δ ~6.5–7.5 ppm) in DMSO-d6 .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) typically displays the molecular ion peak [M+H]+ at m/z 158.2 (CHNO) .
- IR : A strong absorption band at ~1650 cm confirms the amide C=O stretch .
Q. How can researchers assess the purity of this compound, and what chromatographic methods are recommended?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC (using a polar stationary phase like DB-WAX) can quantify purity. For HPLC, retention times should correlate with standards, and UV detection at 210–220 nm is optimal for amides. GC analysis requires derivatization (e.g., silylation) to improve volatility. Purity >95% is typical for research-grade batches .
Advanced Research Questions
Q. What strategies resolve conflicting spectral data (e.g., overlapping peaks in NMR) for this compound derivatives?
- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, COSY) to assign overlapping protons. For example, HSQC correlates and signals, distinguishing methyl groups in crowded regions. Variable-temperature NMR can also sharpen broad NH peaks by reducing hydrogen bonding at higher temperatures (e.g., 50°C in DMSO-d6) . For complex mixtures, hyphenated techniques like LC-NMR/MS provide structural elucidation alongside separation .
Q. How does structural modification of this compound influence its activity as a P2X7 receptor antagonist?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 2,2-dimethylpropyl group enhances lipophilicity, improving blood-brain barrier penetration. Modifications to the acetamide’s carbonyl group (e.g., replacing with sulfonamide) reduce potency, while aryl substitutions on the propyl chain increase binding affinity. In vitro assays (calcium flux in HEK293 cells expressing P2X7) and in vivo neuropathic pain models (e.g., rat chronic constriction injury) validate target engagement .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
- Methodological Answer : Matrix effects (e.g., plasma protein binding) and low concentrations require sensitive LC-MS/MS methods. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Deuterated internal standards (e.g., d-N-(2,2-Dimethylpropyl)acetamide) correct for ion suppression. Calibration curves in the 1–1000 ng/mL range with R >0.99 are achievable using MRM transitions like m/z 158→85 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
